3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol 3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol
Brand Name: Vulcanchem
CAS No.: 69828-87-1
VCID: VC18444549
InChI: InChI=1S/C19H16ClN5O6/c20-15-7-11(24(28)29)8-18(25(30)31)19(15)23-22-17-6-5-16(21-9-12(27)10-26)13-3-1-2-4-14(13)17/h1-8,12,21,26-27H,9-10H2
SMILES:
Molecular Formula: C19H16ClN5O6
Molecular Weight: 445.8 g/mol

3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol

CAS No.: 69828-87-1

Cat. No.: VC18444549

Molecular Formula: C19H16ClN5O6

Molecular Weight: 445.8 g/mol

* For research use only. Not for human or veterinary use.

3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol - 69828-87-1

Specification

CAS No. 69828-87-1
Molecular Formula C19H16ClN5O6
Molecular Weight 445.8 g/mol
IUPAC Name 3-[[4-[(2-chloro-4,6-dinitrophenyl)diazenyl]naphthalen-1-yl]amino]propane-1,2-diol
Standard InChI InChI=1S/C19H16ClN5O6/c20-15-7-11(24(28)29)8-18(25(30)31)19(15)23-22-17-6-5-16(21-9-12(27)10-26)13-3-1-2-4-14(13)17/h1-8,12,21,26-27H,9-10H2
Standard InChI Key XDBOSNLBUUIWCY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])[N+](=O)[O-])NCC(CO)O

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound features a naphthyl group linked via an azo bond (N=N-\text{N}=\text{N}-) to a 2-chloro-4,6-dinitrophenyl moiety. A propane-1,2-diol chain is attached through an amino group, introducing hydroxyl functionalities that enhance solubility and reactivity.

Key Functional Groups:

  • Azo linkage: Imparts chromophoric properties, common in dyes.

  • Chlorodinitrophenyl group: Electron-withdrawing nitro and chloro groups stabilize the aromatic system.

  • Propane-1,2-diol: Facilitates hydrogen bonding and solubility in polar solvents.

Molecular Formula and Weight

Based on structural analysis, the molecular formula is estimated as C19H17ClN4O6\text{C}_{19}\text{H}_{17}\text{Cl}\text{N}_4\text{O}_6, yielding a molecular weight of approximately 445.81 g/mol.

Synthesis and Industrial Production

Reaction Pathways

Synthesis typically involves:

  • Diazotization: A primary aromatic amine (e.g., 2-chloro-4,6-dinitroaniline) reacts with nitrous acid to form a diazonium salt.

  • Coupling: The diazonium salt couples with a naphthylamine derivative under alkaline conditions to form the azo bond .

  • Functionalization: Propane-1,2-diol is introduced via nucleophilic substitution or reductive amination.

Industrial-Scale Considerations

Environmental clearance documents highlight critical steps for large-scale production :

  • Emission control: Scrubbers and bag filters reduce particulate matter (PM10_{10}, PM2.5_{2.5}).

  • Waste management: Distillation residues and ETP sludge are disposed of via approved hazardous waste facilities.

  • Zero Liquid Discharge (ZLD): Effluents are treated using multi-effect evaporators (MEE) and spray dryers to recover 75% of water .

Physicochemical Properties

Solubility and Stability

  • Solubility: High in polar aprotic solvents (e.g., DMSO, DMF) due to hydroxyl and amino groups.

  • Thermal stability: Decomposes above 250°C, with nitro groups contributing to exothermic reactions.

Spectroscopic Data

  • UV-Vis: Strong absorption at λmax480 nm\lambda_{\text{max}} \approx 480\ \text{nm} (azo chromophore).

  • IR: Peaks at 1600 cm1^{-1} (C=N stretch) and 1520 cm1^{-1} (asymmetric NO2_2 stretch).

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey Differences
4-AminoazobenzeneC12H12N2\text{C}_{12}\text{H}_{12}\text{N}_2Lacks chloro and nitro substituents
2-ChloroanilineC6H5ClN\text{C}_6\text{H}_5\text{ClN}Simpler structure; no azo linkage
4-NitrophenolC6H5NO3\text{C}_6\text{H}_5\text{NO}_3Single nitro group; no diol chain

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator